molecular formula FH B077423 Fluorine-18 CAS No. 13981-56-1

Fluorine-18

Cat. No.: B077423
CAS No.: 13981-56-1
M. Wt: 19.0089 g/mol
InChI Key: KRHYYFGTRYWZRS-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

13981-56-1

Molecular Formula

FH

Molecular Weight

19.0089 g/mol

IUPAC Name

fluorane

InChI

InChI=1S/FH/h1H/i1-1

InChI Key

KRHYYFGTRYWZRS-BJUDXGSMSA-N

Isomeric SMILES

[18FH]

SMILES

F

Canonical SMILES

F

Synonyms

18F radioisotope
F-18 radioisotope
Fluorine-18

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-methoxymethyl-N-methylpyrrolidinium chloride (50.0 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 59.52 g of N-methoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 30.4 g of the above N-methoxymethyl-N-methylpyrrolidinium fluoride was added 36.4 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 29.4 g of the desired product (brown liquid). The product was checked for 1H-NMR, electrical conductivity and voltage resistance as in Example 1.
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

N-ethoxymethyl-N-methylpyrrolidinium chloride (60.90 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethoxymethyl-N-methylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.70 g of the above N-ethoxymethyl-N-methylpyrrolidinium fluoride was added 53.40 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 46.80 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethoxymethyl-N-methylpyrrolidinium chloride
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorine-18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.